

(1-Bromoethyl)cyclohexane CAS number and molecular formula

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Compound of Interest

Compound Name: (1-Bromoethyl)cyclohexane

Cat. No.: B150787

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An In-depth Technical Guide to (1-Bromoethyl)cyclohexane

This technical guide provides a comprehensive overview of (1-Bromoethyl)cyclohexane, including its chemical properties, safety information, and key applications in organic synthesis. Detailed experimental protocols and reaction pathway visualizations are provided for researchers, scientists, and professionals in drug development.

Compound Identification

- Chemical Name: (1-Bromoethyl)cyclohexane[1][2]
- CAS Number: 1073-42-3[1][2][3][4][5]
- Molecular Formula: C₈H₁₅Br[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (1-Bromoethyl)cyclohexane.

Property	Value	Source
Molecular Weight	191.11 g/mol	[1] [2] [3] [4]
Appearance	Liquid at room temperature	[3]
Boiling Point	70.5-71 °C (at 6 Torr)	[1] [3]
Density	1.2096 g/cm ³ (at 25 °C)	[1] [3]
Exact Mass	190.03571 Da	[1] [2] [3]
LogP	3.35010	[1] [3]
XLogP3	3.8	[2] [3]
Hydrogen Bond Donor Count	0	[1] [3]
Hydrogen Bond Acceptor Count	0	[1] [3]
Rotatable Bond Count	1	[1] [3]
Polar Surface Area (PSA)	0 Å ²	[2] [3]

Safety and Hazard Information

(1-Bromoethyl)cyclohexane is associated with several hazards. The GHS classification is summarized below.

Hazard Class	Hazard Statement
Flammable liquids (Category 4)	H227: Combustible liquid
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation
Serious eye damage/eye irritation (Category 1)	H318: Causes serious eye damage
Specific target organ toxicity, single exposure (Category 3)	H335: May cause respiratory irritation

Source: PubChem[\[3\]](#)

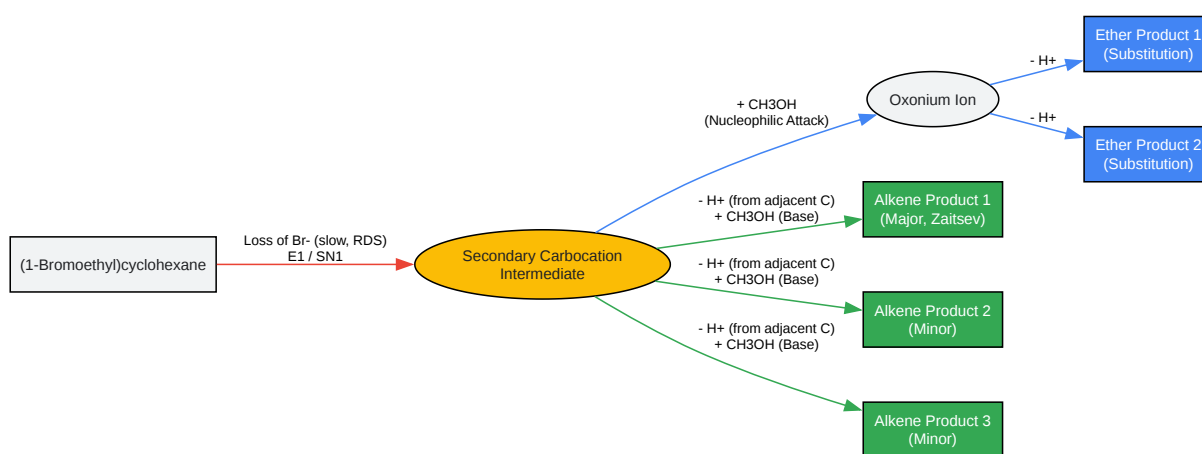
Chemical Reactivity and Synthetic Applications

(1-Bromoethyl)cyclohexane is a versatile synthetic intermediate, primarily due to the reactivity of its carbon-bromine bond, which makes the bromine atom a good leaving group.[3] This facilitates a range of transformations, including nucleophilic substitution and elimination reactions.

Nucleophilic Substitution and Elimination Reactions

When heated in a polar protic solvent such as methanol, **(1-bromoethyl)cyclohexane** can undergo both SN1 (nucleophilic substitution) and E1 (elimination) reactions.[2] This is because methanol can act as both a nucleophile and a weak base, and the secondary alkyl halide structure can form a relatively stable secondary carbocation intermediate.[2]

The reaction typically yields a mixture of products: two ethers from the SN1 pathway and three different alkenes from the E1 pathway.[2] According to Zaitsev's rule, the major elimination product is the most substituted (and therefore most stable) alkene.[2]



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Caption: Competing SN1 and E1 reaction pathways of **(1-Bromoethyl)cyclohexane** in methanol.

Grignard Reagent Formation

(1-Bromoethyl)cyclohexane can be used to form a Grignard reagent, which is a potent nucleophile for creating new carbon-carbon bonds.[3] This reaction involves treating the alkyl halide with magnesium metal in an anhydrous ether solvent.

Experimental Protocols

While specific, peer-reviewed protocols for **(1-Bromoethyl)cyclohexane** are not readily available in the provided search results, the following are representative procedures for key reaction types based on similar secondary alkyl halides.

Protocol: E2 Elimination of a Secondary Alkyl Bromide

This protocol describes a typical E2 elimination to generate an alkene, using a strong, sterically hindered base.

Materials:

- **(1-Bromoethyl)cyclohexane**
- Potassium tert-butoxide (t-BuOK)
- Anhydrous Tetrahydrofuran (THF)
- Water
- Pentane
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.
- Cool the stirred solution to 0 °C in an ice bath.
- Add a solution of **(1-Bromoethyl)cyclohexane** (1.0 eq) in anhydrous THF dropwise to the cooled base solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude alkene product(s).
- Purify the product via column chromatography or distillation as needed.

Adapted from a general protocol for E2 elimination.^[5]

Protocol: Grignard Reagent Formation and Reaction

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile (benzaldehyde).

Materials:

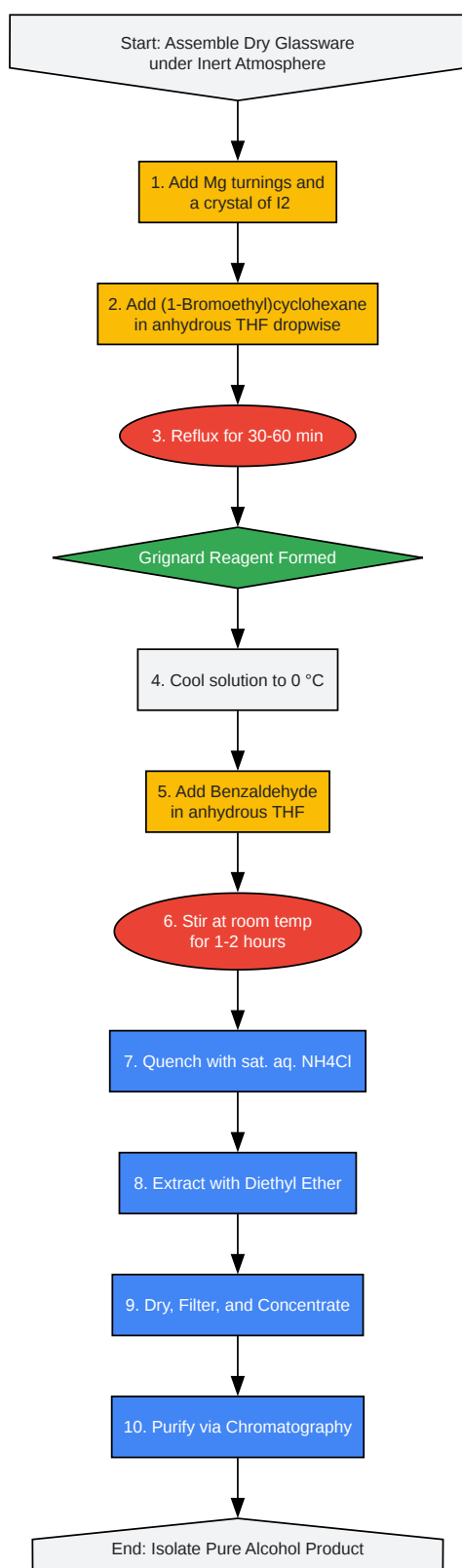
- **(1-Bromoethyl)cyclohexane**
- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous Tetrahydrofuran (THF)

- Benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere. b. Add enough anhydrous THF to cover the magnesium. c. Prepare a solution of **(1-Bromoethyl)cyclohexane** (1.0 eq) in anhydrous THF in the dropping funnel. d. Add a small amount of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to start the reaction. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.^[5]
- Reaction with Electrophile: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude alcohol product. e. Purify the product via column chromatography.

Adapted from a general protocol for Grignard reactions.^[5]



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Caption: Experimental workflow for the formation and reaction of a Grignard reagent.

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